The synthesis of deshydroxyethylticagrelor-d7 typically involves several key steps that include the modification of the parent ticagrelor structure. The synthesis process may employ techniques such as:
Deshydroxyethylticagrelor-d7 has a complex molecular structure that retains the core features of ticagrelor while incorporating deuterium. The molecular formula can be represented as , where the presence of deuterium is indicated by .
The structural analysis typically involves:
Data from these analyses indicate that deshydroxyethylticagrelor-d7 maintains similar spatial arrangements and functional groups as its non-deuterated counterpart, which is essential for its biological activity.
Deshydroxyethylticagrelor-d7 can participate in various chemical reactions typical for pharmaceutical compounds:
Technical details regarding these reactions often involve studying reaction kinetics and mechanisms to understand how modifications affect biological activity and stability.
The mechanism of action for deshydroxyethylticagrelor-d7 is closely related to that of ticagrelor. It functions as an antagonist of the adenosine diphosphate receptor P2Y12 on platelets, thereby inhibiting platelet activation and aggregation.
Key aspects include:
Data from pharmacological studies suggest that deuteration may influence the pharmacokinetics and pharmacodynamics of deshydroxyethylticagrelor-d7 compared to its non-deuterated forms.
Deshydroxyethylticagrelor-d7 exhibits several physical and chemical properties relevant for its application in research:
Relevant data from analytical methods such as differential scanning calorimetry or thermogravimetric analysis can provide insights into its thermal stability and phase transitions.
Deshydroxyethylticagrelor-d7 serves several scientific uses:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4